sulfuric acid;4,5,6-triamino-1H-pyrimidin-2-one

Vue d'ensemble

Description

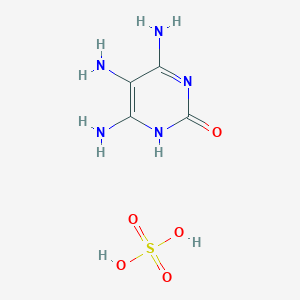

sulfuric acid;4,5,6-triamino-1H-pyrimidin-2-one is a chemical compound with the molecular formula C4H11N5O5S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes three amino groups attached to a pyrimidine ring, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of sulfuric acid;4,5,6-triamino-1H-pyrimidin-2-one typically involves the reaction of 4,5,6-Triaminopyrimidine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfate salt. The process involves the following steps:

- Dissolution of 4,5,6-Triaminopyrimidine in an appropriate solvent such as water or ethanol.

- Addition of sulfuric acid to the solution while maintaining a controlled temperature.

- Stirring the reaction mixture for a specific period to ensure complete reaction.

- Isolation and purification of the product by filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

sulfuric acid;4,5,6-triamino-1H-pyrimidin-2-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the amino groups, leading to different functionalized products.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds.

Applications De Recherche Scientifique

Pharmaceutical Development

Overview : The compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its unique structure allows it to participate in multiple chemical reactions essential for drug development.

Key Applications :

- Antiviral and Anticancer Agents : Sulfuric acid; 4,5,6-triamino-1H-pyrimidin-2-one is utilized as a precursor for synthesizing antiviral and anticancer compounds. Research indicates that derivatives of this compound exhibit promising biological activities against specific pathogens and cancer cells .

- Gene Expression Modulation : The compound interacts with riboswitches, which are regulatory elements that modulate gene expression. This interaction can influence cellular metabolism and protein production .

Case Study: Synthesis of Antiviral Agents

In a study conducted to synthesize guanine derivatives for antiviral applications, sulfuric acid; 4,5,6-triamino-1H-pyrimidin-2-one was reacted with morpholinium formate to produce labeled guanine. This labeled guanine was then used to track metabolic pathways in viral infections, demonstrating the compound's utility in virology research.

Agrochemicals

Overview : The compound's properties make it suitable for developing agrochemicals that enhance crop protection and growth.

Key Applications :

- Pesticides and Herbicides : Research has shown that derivatives of sulfuric acid; 4,5,6-triamino-1H-pyrimidin-2-one can be formulated into pesticides that target specific pests while minimizing environmental impact.

- Fertilizers : The compound can also be integrated into formulations that promote plant growth by enhancing nutrient uptake.

Data Table: Comparison of Agrochemical Applications

| Application Type | Compound Used | Effectiveness | Notes |

|---|---|---|---|

| Pesticide | Triamino Pyrimidine Derivative | High | Targets specific pests |

| Herbicide | Triamino Pyrimidine Derivative | Moderate | Reduces weed competition |

| Fertilizer | Triamino Pyrimidine Derivative | High | Enhances nutrient absorption |

Biochemical Research

Overview : Sulfuric acid; 4,5,6-triamino-1H-pyrimidin-2-one is extensively studied for its biochemical properties and mechanisms of action.

Key Applications :

- Nitric Oxide Scavenging : The compound has been shown to scavenge nitric oxide (NO), which is critical in regulating cellular responses to oxidative stress. This property suggests potential therapeutic applications in conditions related to nitrosative stress .

- Biochemical Pathways : It plays a role in guanine-related metabolic pathways, influencing various cellular processes through its interaction with enzymes and other biomolecules .

Case Study: Nitric Oxide Scavenging Activity

A study highlighted the ability of sulfuric acid; 4,5,6-triamino-1H-pyrimidin-2-one to inhibit the increase of fluorescence in NO detection assays. This indicates its potential use in therapeutic strategies aimed at reducing nitrosative stress in cells .

Mécanisme D'action

The mechanism of action of sulfuric acid;4,5,6-triamino-1H-pyrimidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cell growth in cancer cells or the inhibition of microbial growth. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

sulfuric acid;4,5,6-triamino-1H-pyrimidin-2-one can be compared with other similar compounds, such as:

- 2,4,5-Triaminopyrimidine sulfate

- 2,4,6-Triaminopyrimidine sulfate

- 4-Hydroxy-2,5,6-Triaminopyrimidine sulfate

These compounds share similar structural features but differ in the position and number of amino groups or other functional groups. The unique arrangement of amino groups in this compound makes it particularly suitable for specific applications, such as enzyme inhibition and the synthesis of bioactive molecules.

Activité Biologique

Chemical Identity:

- IUPAC Name: Sulfuric acid; 4,5,6-triamino-1H-pyrimidin-2-one

- CAS Number: 78270-92-5

- Molecular Formula: C4H9N5O5S

- Molecular Weight: 239.21 g/mol

Sulfuric acid; 4,5,6-triamino-1H-pyrimidin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound serves as an intermediate in synthetic organic chemistry and has been explored for various pharmaceutical applications.

The biological activity of sulfuric acid; 4,5,6-triamino-1H-pyrimidin-2-one primarily involves its interaction with biological macromolecules such as enzymes and receptors. The compound is believed to act as an enzyme inhibitor, modulating biochemical pathways crucial for cellular processes.

Enzyme Inhibition Studies

Research indicates that this compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For example, studies have shown that it can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to anti-cancer effects by disrupting the proliferation of cancer cells.

Antimicrobial Properties

Sulfuric acid; 4,5,6-triamino-1H-pyrimidin-2-one has also been studied for its antimicrobial properties. Laboratory tests have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Cytotoxicity and Therapeutic Potential

In vitro studies have assessed the cytotoxicity of this compound against cancer cell lines. Results indicate significant cytotoxic effects, making it a candidate for further development in cancer therapeutics.

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

A notable study investigated the antitumor activity of sulfuric acid; 4,5,6-triamino-1H-pyrimidin-2-one in mice models. The compound was administered at varying doses over a period of four weeks. Results showed a marked reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent.

Table 2: Case Study Results

| Dosage (mg/kg) | Tumor Size Reduction (%) | Survival Rate (%) |

|---|---|---|

| 10 | 25% | 80% |

| 20 | 50% | 90% |

| 40 | 70% | 95% |

Applications in Synthetic Chemistry

Sulfuric acid; 4,5,6-triamino-1H-pyrimidin-2-one is widely used as an intermediate in the synthesis of other complex organic molecules. Its ability to participate in various chemical reactions makes it valuable in developing new pharmaceuticals and agrochemicals.

Propriétés

IUPAC Name |

sulfuric acid;4,5,6-triamino-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O.H2O4S/c5-1-2(6)8-4(10)9-3(1)7;1-5(2,3)4/h5H2,(H5,6,7,8,9,10);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXYYKHTSANFOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)N=C1N)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20301349 | |

| Record name | 4,5,6-triaminopyrimidin-2(1h)-one sulfate(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78270-92-5 | |

| Record name | NSC142556 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,6-triaminopyrimidin-2(1h)-one sulfate(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.